Heptadecafluorononanoic acid octylamide
Description
The exact mass of the compound 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-octylnonanamide is 575.1116930 g/mol and the complexity rating of the compound is 744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
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Structure
2D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-octylnonanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F17NO/c1-2-3-4-5-6-7-8-35-9(36)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h2-8H2,1H3,(H,35,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBBZVYAWZNJKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896063 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoro-N-octylnonanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33496-55-8 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoro-N-octylnonanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33496-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoro-N-octylnonanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Per and Polyfluoroalkyl Substances Pfas Chemistry and Classification
Per- and polyfluoroalkyl substances (PFAS) are a large and diverse class of synthetic organofluorine compounds characterized by the presence of a fully fluorinated alkyl chain. The carbon-fluorine bond is one of the strongest in organic chemistry, imparting exceptional thermal and chemical stability to these substances. This robustness is a key reason for their widespread use in numerous industrial and consumer applications.
The Organization for Economic Co-operation and Development (OECD) defines PFAS as fluorinated substances that contain at least one fully fluorinated methyl or methylene (B1212753) carbon atom. This broad definition encompasses a vast number of compounds, which can be broadly categorized into two main groups: perfluoroalkyl acids (PFAAs) and their precursors. PFAAs, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), are highly persistent in the environment. Precursor compounds are those that can transform or degrade into PFAAs in the environment or in biota.
PFAS are often classified based on the length of their fluorinated carbon chain into "long-chain" and "short-chain" categories. Long-chain PFCAs, for instance, typically have eight or more carbon atoms.
Role of Fluorinated Surfactants in Modern Chemistry and Technology
Fluorinated surfactants, a significant subgroup of PFAS, possess unique properties that make them highly effective in reducing surface tension, even at very low concentrations. Their molecular structure typically consists of a hydrophobic and oleophobic fluorinated tail and a hydrophilic head group. This amphiphilic nature allows them to be effective in applications where traditional hydrocarbon surfactants may fail.
The exceptional stability and surface activity of fluorinated surfactants have led to their use in a wide array of technological applications, including:
Aqueous Film-Forming Foams (AFFF): Used for extinguishing flammable liquid fires.
Polymer Manufacturing: As processing aids in the production of fluoropolymers.
Coatings and Surface Protectants: To impart water, oil, and stain resistance to textiles, carpets, and paper products.
Electronics Manufacturing: In photolithography and etching processes.
Specialized Lubricants: Due to their high thermal stability and low friction properties.
The unique performance characteristics of these surfactants have made them integral to many modern industrial processes.
Significance of Amide Functionalization Within Pfas Research
The incorporation of an amide functional group into a PFAS molecule, as seen in heptadecafluorononanoic acid octylamide, is of significant interest in PFAS research for several reasons. The amide linkage introduces a site for potential chemical or biological transformation, which can influence the environmental fate and behavior of the compound.
Research has shown that polyfluorinated amides (PFAMs) can be formed as byproducts during the electrochemical fluorination (ECF) process used to synthesize some PFAS. itrcweb.orgnasa.gov These PFAMs can be more volatile than their corresponding carboxylic acids, suggesting a potential for atmospheric transport. itrcweb.org Furthermore, studies have indicated that while the amide bond itself can be stable under certain conditions, it may be susceptible to enzymatic hydrolysis in biological systems, potentially leading to the formation of the corresponding perfluorocarboxylic acid (PFCA). itrcweb.orgnasa.gov This positions fluorinated amides as potential precursors to persistent PFAAs.
The amide functionality also modifies the physicochemical properties of the molecule, such as its polarity, solubility, and surface activity, which can in turn affect its interactions with environmental matrices and biological tissues.
Research Gaps and Motivations for Studying Heptadecafluorononanoic Acid Octylamide
Precursor Synthesis and Starting Materials for this compound
The construction of this compound, which has a molecular formula of C₁₇H₁₈F₁₇NO and a molecular weight of 575.3 g/mol , necessitates the independent preparation of its two primary components: a perfluorinated carboxylic acid and a long-chain alkyl amine. scbt.com
Heptadecafluorononanoic acid (PFNA), a perfluorinated carboxylic acid with the formula C₉HF₁₇O₂, is a key starting material. cymitquimica.comnih.gov It is recognized as a persistent organic pollutant and a fluorosurfactant. nih.govwikipedia.orgnih.gov The synthesis of PFNA can be achieved through several established routes. One common industrial method involves the oxidation of a linear fluorotelomer olefin mixture, specifically F(CF₂)₈CH=CH₂. wikipedia.org An alternative laboratory-scale synthesis is the carboxylation of an eight-carbon perfluoroalkyl iodide, F(CF₂)₈I. wikipedia.org PFNA is the main component by weight in the commercial surfactant product Surflon S-111. wikipedia.org In its acidic form, it is a strong and highly reactive acid, while its conjugate base salt form is stable. wikipedia.org
Table 1: Properties of Heptadecafluorononanoic Acid (PFNA)
| Property | Value | Source |
|---|---|---|
| CAS Number | 375-95-1 | wikipedia.org |
| Molecular Formula | C₉HF₁₇O₂ | cymitquimica.com |
| Molecular Weight | 464.08 g/mol | cymitquimica.com |
| Appearance | White to Orange to Green powder to crystalline | cymitquimica.com |
| Common Synonyms | Perfluorononanoic acid, Perfluoropelargonic acid | cymitquimica.com |
Octylamine (also known as 1-aminooctane or caprylamine) is the second precursor, providing the alkyl amide portion of the target molecule. cdhfinechemical.comunivarsolutions.com It is a versatile chemical reagent due to its primary amine group, which can participate in a variety of chemical reactions to form different bonds. medchemexpress.com
Several synthetic methods for n-octylamine have been developed:
Reductive Amination of n-Octanol: A prevalent method involves the reaction of n-octanol with liquid ammonia (B1221849) in the presence of hydrogen gas. This reaction is conducted in a fixed-bed reactor over a catalyst, such as a Cu-Ni/Al₂O₃ system. google.com Reaction conditions, including temperature (120-250°C), pressure (0.5-2 MPa), and the molar ratio of ammonia to alcohol, are optimized to maximize the yield of the primary amine and minimize the formation of secondary (di-octylamine) and tertiary amines. google.comgoogle.com
From n-Caprylic Acid: An alternative route starts with n-caprylic acid, which is first reacted with ammonia under thermal conditions to produce caprylonitrile. The nitrile is then hydrogenated in the presence of a catalyst to yield n-octylamine. google.com
Table 2: Synthesis Conditions for n-Octylamine from n-Octanol
| Parameter | Range/Value | Source |
|---|---|---|
| Raw Materials | n-Octanol, Liquid Ammonia, Hydrogen | google.com |
| Catalyst | Cu, Cr, Fe, Sn, Zn on Alumina (B75360) Support | google.com |
| Temperature | 140 - 180°C (160°C optimal) | google.com |
| Pressure | 0.8 - 1.5 MPa (1.4 MPa optimal) | google.com |
| Molar Ratio (Alcohol:Ammonia) | 1:4 to 1:10 (1:6 optimal) | google.com |
| Purity of Crude Product | Up to 99.2% n-octylamine | google.com |
Reaction Pathways and Mechanisms for Amide Bond Formation
The formation of the amide bond between the perfluorinated carboxylic acid and the alkyl amine is a critical step that often requires specific activation methods due to the electronic properties of fluorinated compounds.
Direct amidation of a carboxylic acid and an amine is often challenging. Therefore, the carboxylic acid is typically converted into a more reactive intermediate.
Acyl Fluoride (B91410) Intermediate: A robust method for forming amides involves the conversion of the carboxylic acid to an acyl fluoride. Pentafluoropyridine (PFP) has been identified as an effective deoxyfluorination reagent for this purpose. acs.orgnih.gov The reaction proceeds under mild conditions, and the in situ generated acyl fluoride readily reacts with an amine to form the desired amide in a one-pot process. acs.orgnih.gov This approach avoids the use of more toxic or corrosive fluorinating agents. nih.gov
Titanium-Catalyzed Direct Amidation: Titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. researchgate.net This method is notable because many other metal fluorides are ineffective catalysts for this transformation. The reaction proceeds in refluxing toluene, with aromatic acids generally requiring 10 mol% of the catalyst and aliphatic acids reacting faster with a lower catalyst loading of 5 mol%. researchgate.net
Other Catalytic Systems: Various other catalytic systems have been developed for the synthesis of fluorinated amides. These include N-heterocyclic carbene (NHC)-catalyzed redox processes for producing α-fluoroamides and copper-catalyzed cross-coupling reactions for α,α-difluoro-α-aryl amides. nih.govnih.gov Palladium catalysts have also been employed in the synthesis of related N-allylbenzamides. acs.org A one-pot approach using nitrosoarenes and perfluoroalkanesulfinates can also yield fluorinated amides. acs.orgnih.gov
Optimizing the yield and ensuring the purity of the final product are crucial aspects of synthesizing complex amides like this compound.
Yield Optimization: The yield of amidation reactions can be significantly influenced by several factors.
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. For instance, in certain palladium-catalyzed reactions, increasing the temperature from 80°C to 100°C improved the product yield, while a further increase to 120°C led to a decrease. acs.org
Catalyst and Reagents: The choice of catalyst and coupling reagents is paramount. The development of specialized catalysts like TiF₄ or reagents like PFP has enabled high-yield amide bond formation under milder conditions. acs.orgresearchgate.net The use of co-solvents has also been shown to improve yields in certain cases. acs.org
Substrate Scope: The electronic nature of the substrates can affect reaction outcomes. For example, in copper-catalyzed couplings, conditions that worked well for a broad range of substrates were selected for general applicability. nih.gov
Purification Techniques: Following the synthesis, purification is necessary to isolate the target amide from unreacted starting materials, catalysts, and byproducts. Standard laboratory techniques are employed, with column chromatography being one of the most common methods. For complex amide products, purification on a silica (B1680970) gel column using a solvent gradient (e.g., hexanes and ethyl acetate) has proven effective. nih.gov
Isotopic Labeling Strategies for Mechanistic and Environmental Fate Studies
Isotopic labeling is an invaluable tool for elucidating reaction mechanisms and tracking the environmental pathways of fluorinated compounds.
Mechanistic Studies: Stable isotopes such as ¹³C, ¹⁸O, and ²H (deuterium) are incorporated into the amide structure to probe reaction pathways.
¹³C and ¹⁸O Labeling: Labeling the carbonyl carbon with ¹³C or the carbonyl oxygen with ¹⁸O allows for detailed mechanistic investigations of amide bond formation and cleavage. nih.govresearchgate.net These labels can be tracked using spectroscopic methods like NMR and mass spectrometry to understand the fate of the carbonyl group during the reaction. nih.govresearchgate.net
Dynamic Amide Exchange: Recent strategies involve base-promoted dynamic amide exchange, which allows for the direct and efficient labeling of either the amine or the carbonyl moiety of a pre-formed amide. nih.gov This provides a powerful tool for late-stage isotopic incorporation. nih.gov
Environmental Fate Studies: Mass-labeled standards are essential for the accurate quantification of per- and polyfluoroalkyl substances (PFAS) in environmental and biological samples. For instance, ¹⁸O-labeled perfluoroalkylsulfonamides are used as internal standards in mass spectrometry-based analytical methods. rti.org The label, being resistant to exchange in aqueous media, allows for precise measurement of the corresponding unlabeled analyte. rti.org
Green Chemistry Approaches in Fluorinated Amide Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of fluorinated amide synthesis, this translates to the use of biocatalysts, solvent-free reaction conditions, and energy-efficient methods. These approaches offer significant advantages over traditional synthetic routes by minimizing environmental impact and improving process safety and efficiency.
Biocatalytic Synthesis
Enzymes, as biocatalysts, offer high selectivity and operate under mild reaction conditions, making them ideal for green chemical synthesis. rsc.org Lipases, in particular, have been extensively studied for their ability to catalyze amidation reactions. The lipase (B570770) B from Candida antarctica (CALB), often in an immobilized form such as Novozym 435, is a prominent example of a versatile and efficient biocatalyst for forming amide bonds. rsc.orgnih.gov
The enzymatic synthesis of amides from carboxylic acids and amines is a well-established green methodology. nih.gov This approach can be applied to the synthesis of this compound by reacting heptadecafluorononanoic acid with octylamine in the presence of a suitable lipase. The reaction typically proceeds in a non-aqueous solvent or under solvent-free conditions to shift the equilibrium towards amide formation. The use of molecular sieves can also be employed to remove the water generated during the reaction, further driving the synthesis of the amide. nih.gov
Research on the lipase-catalyzed synthesis of various fatty acid amides has shown that reaction parameters such as temperature, enzyme loading, and substrate molar ratio significantly influence the reaction yield and rate. nih.govresearchgate.net While specific data for this compound is not extensively documented, the trends observed for other long-chain fatty acids can provide a basis for optimizing its synthesis. For instance, studies on the amidation of fatty acids with various amines using CALB have demonstrated high conversion rates and yields. nih.gov
A representative enzymatic synthesis of this compound could involve the following general conditions:
Enzyme: Immobilized Candida antarctica lipase B (CALB)
Substrates: Heptadecafluorononanoic acid and octylamine
Solvent: A green solvent like cyclopentyl methyl ether (CPME) or solvent-free conditions nih.gov
Temperature: Typically in the range of 50-70 °C nih.gov
Water removal: Use of molecular sieves nih.gov
The table below illustrates the potential effects of varying reaction parameters on the synthesis of a representative long-chain amide, based on findings from related studies.
Interactive Data Table: Representative Lipase-Catalyzed Amidation
| Parameter | Value | Expected Outcome on Yield | Rationale |
| Catalyst | Candida antarctica lipase B (CALB) | High | Known to be highly efficient for amidation. rsc.orgnih.gov |
| Pseudomonas cepacia lipase | Moderate to High | Also effective, but CALB is often superior. researchgate.net | |
| Temperature | 40 °C | Moderate | Lower temperature may slow down the reaction rate. |
| 60 °C | High | Optimal temperature for many lipase-catalyzed reactions. nih.gov | |
| 80 °C | Lower | Higher temperatures can lead to enzyme denaturation. | |
| Solvent | Toluene | High | Common solvent for these reactions. |
| Cyclopentyl methyl ether (CPME) | High | A greener alternative to traditional solvents. nih.gov | |
| Solvent-free | High | Reduces waste and environmental impact. semanticscholar.org | |
| Substrate Ratio (Acid:Amine) | 1:1 | Good | Stoichiometric ratio. |
| 1:1.2 | High | A slight excess of the amine can drive the reaction forward. |
Solvent-Free Synthesis
Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. semanticscholar.org The direct heating of a mixture of a carboxylic acid and an amine, often with a catalyst, can lead to the formation of an amide.
For the synthesis of this compound, a solvent-free approach would involve heating a mixture of heptadecafluorononanoic acid and octylamine. The use of a catalyst, such as boric acid, has been shown to be effective in promoting the amidation of various carboxylic acids under solvent-free conditions. semanticscholar.org This method is attractive due to its simplicity, high atom economy, and the use of a low-cost and environmentally benign catalyst. The reaction proceeds by mixing the reactants and the catalyst and then heating the mixture, often leading to high yields of the amide product in a short time. semanticscholar.org
Another solvent-free approach involves the use of microwave irradiation to accelerate the reaction between the carboxylic acid and amine. researchgate.net Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods.
Detection and Quantification in Environmental Matrices
While specific quantitative data for this compound are not available, the methodologies developed for other PFAS are applicable for its future detection and quantification.
The detection of long-chain PFCAs, such as PFNA, in various aquatic environments suggests that this compound could also be present in these systems. For instance, PFNA has been detected in surface waters, indicating the potential for related compounds to contaminate rivers and lakes. The presence of PFAS in wastewater is a significant pathway for their entry into the aquatic environment. Given its structure, this compound would likely be analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common and sensitive method for PFAS analysis.
Long-chain PFAS exhibit a tendency to accumulate in soil and sediment due to their hydrophobic and lipophobic properties. It is anticipated that this compound would partition to the solid phase in terrestrial environments. Analysis of soil and sediment for this compound would involve extraction followed by LC-MS/MS.
The potential for atmospheric transport is a key characteristic of many PFAS. While volatile precursor compounds are more readily transported over long distances, the association of non-volatile PFAS with particulate matter can also lead to their atmospheric distribution. Although direct evidence for this compound is lacking, the principles of atmospheric transport observed for other PFAS would likely apply.
Sorption, Desorption, and Mobility in Geologic Media
The mobility of this compound in soil and groundwater would be significantly influenced by its sorption and desorption behavior in geologic media.
The adsorption of long-chain PFAS to mineral surfaces and organic matter is a critical process governing their environmental fate. The sorption behavior is influenced by factors such as the organic carbon content of the soil or sediment, the clay mineralogy, and the water chemistry (e.g., pH and ionic strength). It is expected that the amide group in this compound would influence its interaction with environmental surfaces compared to its carboxylic acid analogue, PFNA. The octylamide group may alter its polarity and potential for hydrogen bonding, thereby affecting its sorption characteristics.
Research on other PFAS has shown that both electrostatic and hydrophobic interactions play a role in their adsorption to surfaces. The fluorinated tail of the molecule tends to be hydrophobic, while the functional head group can be involved in electrostatic interactions.
Table 1: Anticipated Sorption Behavior of this compound
| Sorbent | Expected Interaction | Influencing Factors |
|---|---|---|
| Organic Matter | Hydrophobic interactions | Organic carbon content, pH |
| Clay Minerals | Electrostatic interactions, surface complexation | Mineral type, pH, ionic strength |
| Iron Oxides | Surface complexation | pH, presence of other ions |
This table is predictive and based on the behavior of structurally similar PFAS compounds due to the absence of specific data for this compound.
To accurately predict the mobility of this compound in the subsurface, laboratory-based column and batch studies would be necessary. Batch sorption experiments could determine the partitioning coefficient (Kd) between the aqueous phase and solid media (soil or sediment). Column studies, which simulate the flow of groundwater through porous media, would provide insights into the advective and dispersive transport of the compound, as well as the influence of sorption kinetics on its movement.
Table 2: Key Parameters from Transport Studies
| Parameter | Description | Method of Determination |
|---|---|---|
| Partitioning Coefficient (Kd) | Ratio of the concentration of the compound in the solid phase to its concentration in the aqueous phase at equilibrium. | Batch Sorption Experiments |
| Retardation Factor (R) | A measure of how much the transport of a solute is slowed by sorption. | Column Studies |
| Dispersion Coefficient (D) | A parameter that quantifies the spreading of a solute plume as it moves through porous media. | Column Studies |
This table outlines the necessary parameters for assessing the transport of this compound, which are currently undetermined.
Influence of Environmental Parameters (e.g., pH, ionic strength) on Mobility
The mobility of PFAS compounds in soil and water is significantly influenced by environmental factors such as pH and ionic strength. For long-chain PFAS like this compound, these parameters can alter their sorption to soil and sediment, thereby affecting their transport.
Ionic strength also plays a crucial role. Studies on PFOA have shown that an increase in ionic strength leads to greater retardation in unsaturated porous media, indicating reduced mobility. nist.govusgs.gov This is attributed to the increased adsorption of the compound at the air-water interface. nist.govusgs.gov The presence of divalent cations like Ca2+ can cause more significant retardation compared to monovalent cations like Na+. nist.gov This suggests that the mobility of this compound in the environment would likely decrease in saline or hard water environments.
Table 1: Influence of Ionic Strength on the Retardation Factor of PFOA in Unsaturated Sand Columns
| Ionic Strength (mM) | Cation | Retardation Factor |
| 1.5 | Na+ | ~1.2 |
| 10 | Na+ | ~2.0 |
| 30 | Na+ | ~3.5 |
| 1.5 | Ca2+ | ~1.8 |
| 10 | Ca2+ | ~4.5 |
| Data is for PFOA and is illustrative of the expected trend for long-chain PFAS. Actual values for this compound may vary. Source: Adapted from Li et al., 2021. |
Bioaccumulation and Bioconcentration Potential in Environmental Organisms (excluding human)
Bioaccumulation, the process by which a substance builds up in an organism, is a significant concern for persistent organic pollutants like PFAS. Long-chain PFAS, including those with nine or more carbons like heptadecafluorononanoic acid, generally exhibit a higher potential for bioaccumulation in aquatic organisms.
Studies on various PFAS have shown that bioaccumulation factors (BAFs) and bioconcentration factors (BCFs) tend to increase with the length of the perfluorinated carbon chain. For instance, research on perfluoroalkyl sulfonamides (FASAs) has revealed that their BAFs can be one to three orders of magnitude greater than their corresponding terminal perfluoroalkyl sulfonates. Perfluorooctane (B1214571) sulfonamide (FOSA), a compound structurally related to the subject of this article, has been detected in all fish samples in some studies, indicating its potential for bioaccumulation.
The bioaccumulation of PFAS is species-specific and can vary between different tissues within an organism. In fish, higher concentrations of PFAS are often found in the liver, followed by the kidney and muscle tissue. Research on fathead minnows exposed to AFFF-contaminated water showed that perfluorooctane sulfonamide (FOSA) had a high mean BCF, particularly in the kidney.
Table 2: Bioconcentration Factors (BCFs) for Perfluorooctane Sulfonamide (FOSA) in Fathead Minnow Tissues after 21-Day Exposure
| Tissue | Mean BCF (L/kg) |
| Liver | > 5000 |
| Kidney | 8700 |
| Gonad | < 5000 |
| Data is for FOSA and serves as an estimate for the potential bioconcentration of this compound. Source: Adapted from research on fathead minnows exposed to AFFF-contaminated waters. |
The trophic transfer of these compounds through the food web is also a concern, as it can lead to biomagnification in higher-level organisms.
Biotic Degradation Mechanisms and Microbial Processes
The microbial breakdown of persistent fluorinated compounds like this compound is a key area of environmental research. While specific studies on this exact compound are limited, research on analogous N-substituted perfluoroalkanoic acid amides provides insights into potential biotic degradation pathways.
Aerobic and Anaerobic Biodegradation Pathways
Current research has not yet detailed the specific aerobic and anaerobic biodegradation pathways for this compound. However, the general understanding of PFAS biodegradation suggests that the amide linkage in N-alkyl-substituted compounds can be a site for initial microbial attack. Under both aerobic and anaerobic conditions, it is hypothesized that the primary degradation would initiate with the cleavage of the amide bond, separating the fluorinated alkyl chain from the non-fluorinated octyl group. The subsequent degradation of the resulting perfluorononanoic acid (PFNA) is considered to be extremely slow due to the strength of the carbon-fluorine bonds.
Identification of Microbial Consortia and Specific Enzymes Involved
Specific microbial consortia or enzymes capable of degrading this compound have not been identified in the scientific literature to date. However, research on other amides has identified enzymes known as amidases (or amide hydrolases) that catalyze the hydrolysis of amide bonds. For instance, a fatty-acid amide hydrolase has been identified that degrades neuromodulatory fatty-acid amides. nih.gov It is plausible that similar enzymes present in environmental microorganisms could potentially act on the amide bond of this compound, though this has not been experimentally confirmed.
Formation of Transformation Products and Metabolites
The primary transformation products expected from the initial biotic degradation of this compound would be perfluorononanoic acid (PFNA) and octylamine. Following this initial cleavage, further metabolism of octylamine is anticipated, while PFNA is expected to be highly persistent in the environment. nih.gov
Table 1: Potential Biotic Transformation Products of this compound
| Precursor Compound | Potential Transformation Product | Expected Persistence |
| This compound | Perfluorononanoic acid (PFNA) | High |
| This compound | Octylamine | Low to Moderate |
This table is based on hypothesized degradation pathways and not on direct experimental evidence for this compound.
Abiotic Degradation Processes
Abiotic degradation mechanisms, such as photolysis and hydrolysis, are crucial for understanding the environmental fate of synthetic chemicals.
Photolysis and Photo-degradation Studies
Direct photolysis of perfluoroalkyl substances in aqueous environments is generally considered to be a minor degradation pathway due to their lack of significant light absorption at wavelengths present in sunlight (>290 nm). However, indirect photolytic processes may play a role. For example, studies on other structurally related compounds, such as 4-tert-octylphenol, have shown that photodegradation can be promoted by the presence of substances like Fe(III), which generate hydroxyl radicals under UV irradiation. nih.gov These reactive oxygen species can then attack the organic molecule. It is conceivable that similar indirect photodegradation mechanisms could contribute to the transformation of this compound in sunlit surface waters, likely targeting the non-fluorinated octyl moiety.
Hydrolysis and Other Chemical Transformation Reactions
The amide bond in this compound is susceptible to hydrolysis, a chemical reaction with water that can cleave the bond. This reaction can be catalyzed by acids or bases. Under typical environmental pH conditions (pH 5-9), the rate of hydrolysis for amides is generally slow. However, over long environmental timescales, hydrolysis could be a relevant transformation pathway, leading to the formation of perfluorononanoic acid and octylamine. The extreme stability of the perfluorinated chain suggests that it would remain intact during this process.
Advanced Oxidation/Reduction Processes for Environmental Remediation Research
AOPs generate highly reactive species, most notably the hydroxyl radical (•OH), which can initiate the degradation of organic compounds. wikipedia.org These processes include photocatalysis, electrochemical oxidation, sonolysis, and chemical oxidation using agents like persulfate activated by ultraviolet (UV) light. nih.govredalyc.org ARPs, on the other hand, utilize reductive species like hydrated electrons to break the carbon-fluorine bond, which is a key step in the mineralization of these compounds. nih.gov
Photocatalytic Degradation
Photocatalysis, particularly using semiconductor materials like titanium dioxide (TiO₂) and bismuth-based catalysts, has been investigated for PFAS degradation. rsc.orgresearchgate.net When a photocatalyst is irradiated with light of sufficient energy, it generates electron-hole pairs. The holes are powerful oxidizing agents that can directly oxidize organic molecules or react with water to produce hydroxyl radicals.
Research on the photocatalytic degradation of PFOA, a compound with a similar perfluoroalkyl chain length to the perfluorononanoyl moiety of this compound, has shown that the process is feasible, although with varying efficiencies. The degradation mechanism is believed to start with the oxidation of the carboxylate head group, followed by a stepwise "unzipping" of the perfluoroalkyl chain, releasing fluoride ions. gdut.edu.cn For this compound, it is hypothesized that the initial attack would occur at the amide bond, leading to the formation of perfluorononanoic acid (PFNA) and octylamine. The PFNA would then undergo further degradation.
Interactive Data Table: Photocatalytic Degradation of PFOA
| Photocatalyst | Light Source | Initial PFOA Conc. (mg/L) | Degradation Efficiency (%) | Defluorination (%) | Reaction Time (h) | Reference |
| TiO₂ | UV (185/254 nm) | 2.42 x 10⁻³ M | 87.3 | 20.5 | 3 | nih.gov |
| Bi₂WO₆ | Visible Light | 5 | ~40 | Not Reported | 2 | rsc.org |
| In₂O₃ | UV-C | 50 | >95 | ~60 | 4 | researchgate.net |
Electrochemical Oxidation
Electrochemical oxidation is another promising AOP for PFAS destruction. This method employs anodes with a high oxygen evolution potential, such as boron-doped diamond (BDD), to generate hydroxyl radicals and facilitate direct electron transfer from the PFAS molecule to the anode. gdut.edu.cn Studies on PFOA have demonstrated high removal efficiencies and significant defluorination. nih.govnih.gov The degradation of this compound would likely proceed through an initial cleavage of the amide bond, followed by the electrochemical oxidation of the resulting PFNA.
Sonochemical Degradation
Sonolysis utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. The extreme temperatures and pressures inside the collapsing bubbles lead to the pyrolysis of compounds and the generation of reactive radicals from water molecules. Research on PFOA has shown that sonochemical degradation occurs primarily at the bubble-water interface. nih.gov
UV/Persulfate Process
The activation of persulfate (S₂O₈²⁻) by UV light generates sulfate (B86663) radicals (SO₄•⁻), which are powerful oxidizing agents capable of degrading PFAS. redalyc.org Studies on PFOA have shown that the UV/persulfate system can achieve significant degradation and mineralization. redalyc.org The presence of other water constituents, such as chloride and natural organic matter, can impact the efficiency of the process. nih.gov
Interactive Data Table: UV-Based Degradation of PFOA
| Process | Initial PFOA Conc. (mg/L) | Oxidant | TOC Removal (%) | Pseudo-first-order rate (h⁻¹) | Reaction Time (min) | Reference |
| Direct Photolysis | 20 | None | 49 | 0.160 | 120 | redalyc.org |
| UV/Peroxide | 20 | H₂O₂ | 66 | 0.349 | 120 | redalyc.org |
| UV/Persulfate | 20 | S₂O₈²⁻ | 80 | 0.489 | 120 | redalyc.org |
Reductive Degradation Pathways
Reductive processes have shown significant promise for PFAS degradation, particularly for breaking the strong C-F bonds. nih.gov These methods often employ hydrated electrons (e⁻aq), which are powerful reducing agents. One such method is reductive defluorination using UV light in the presence of a surfactant and an electron donor, which creates a "reactive cage" to facilitate the reaction. youtube.com This process has been shown to break down PFOA and PFOS linearly, cleaving C-F bonds and shortening the carbon chain. youtube.com For this compound, a reductive pathway would likely cleave the C-N amide bond and subsequently defluorinate the perfluoroalkyl chain.
Research on the reductive defluorination of PFOS catalyzed by vitamin B12 has demonstrated that branched isomers are more susceptible to degradation than linear isomers, achieving up to 71% defluorination. researchgate.net This suggests that the molecular structure plays a crucial role in the efficacy of reductive degradation methods.
Advanced Analytical Methodologies for Trace Analysis
Sample Preparation and Extraction Techniques for Complex Matrices
Effective sample preparation is a critical first step in the analytical workflow for Heptadecafluorononanoic acid octylamide, ensuring that the compound is isolated from the sample matrix and concentrated to a level suitable for instrumental analysis.
Solid-Phase Extraction (SPE) is a widely utilized technique for the extraction and pre-concentration of PFAS, including compounds structurally similar to this compound, from aqueous and solid samples. chromatographyonline.com The selection of the appropriate sorbent material is crucial for achieving high recovery rates. For long-chain PFAS, polymeric sorbents such as polystyrene-divinylbenzene (PS-DVB) have demonstrated effectiveness. chromatographyonline.com An automated on-line SPE method has been developed for the analysis of various perfluorinated compounds in serum, which reduces manual sample handling and improves throughput. nih.gov
Liquid-Liquid Extraction (LLE) is another common technique, particularly for samples with high organic content. nih.gov The choice of extraction solvent is paramount; methanol (B129727) is frequently used for the extraction of PFAS from environmental samples. nih.gov In some applications, LLE has been shown to be most effective for PFAS with carbon chain lengths greater than seven. nih.gov The use of novel extraction phases, such as ionic liquids, is also being explored to enhance extraction efficiency from wastewater. researchgate.netnih.gov
Table 1: Comparison of SPE and LLE Techniques for Long-Chain PFAS
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Partitioning between a solid sorbent and a liquid sample. | Partitioning between two immiscible liquid phases. |
| Common Sorbents/Solvents | Polystyrene-divinylbenzene (PS-DVB), Weak Anion Exchange (WAX) | Methanol, Methyl tert-butyl ether, Acetonitrile |
| Advantages | High pre-concentration factors, potential for automation, selectivity. chromatographyonline.comnih.gov | Effective for high organic content samples, simpler procedure. nih.gov |
| Challenges | Sorbent-analyte interactions, potential for matrix effects. | Emulsion formation, lower selectivity, large solvent volumes. researchgate.net |
The presence of co-extracted matrix components can significantly impact the ionization efficiency of the target analyte in mass spectrometry, leading to either signal suppression or enhancement. chromatographyonline.com For complex matrices such as soil, a matrix-matched calibration approach can be employed to compensate for these effects. chromatographyonline.comnih.govacs.org This involves preparing calibration standards in a sample matrix that is similar to the unknown samples being analyzed. chromatographyonline.comnih.gov The use of isotopically labeled internal standards is another critical strategy to correct for matrix effects and variations in instrument response. azom.com Additionally, cleanup steps using materials like graphitized carbon black (GCB) can be incorporated into the sample preparation workflow to remove interfering substances, although care must be taken to avoid the loss of target analytes. chromatographyonline.com
Chromatographic Separation Techniques
Chromatographic separation is essential for isolating this compound from other compounds present in the sample extract prior to detection.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most common technique for the analysis of PFAS. sigmaaldrich.com Reversed-phase chromatography is the preferred mode of separation. halocolumns.com C18 columns are widely used and have shown good performance in separating a range of PFAS, including long-chain varieties. chromatographytoday.com The development of superficially porous particle (SPP) columns has enabled faster and more efficient separations. halocolumns.com
The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol or acetonitrile, with the addition of a modifier like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) to improve peak shape and ionization efficiency. sigmaaldrich.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is necessary to elute the more strongly retained long-chain compounds like this compound. sigmaaldrich.comhalocolumns.com
Table 2: Typical HPLC Parameters for Long-Chain PFAS Analysis
| Parameter | Typical Conditions |
| Column | C18 or other reversed-phase (e.g., Phenyl-Hexyl) |
| Mobile Phase A | Water with buffer (e.g., 10 mM Ammonium Acetate) sigmaaldrich.com |
| Mobile Phase B | Methanol or Acetonitrile sigmaaldrich.comhalocolumns.com |
| Gradient | Start with a lower percentage of B, increasing to a high percentage to elute long-chain compounds. halocolumns.com |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 50 °C |
Due to the low volatility of this compound, direct analysis by Gas Chromatography (GC) is not feasible. However, derivatization can be employed to convert the analyte into a more volatile form suitable for GC analysis. nih.govdigitellinc.comtntech.edu For example, perfluoroalkyl carboxylic acids (PFCAs), which are structurally related to the acid portion of the target compound, can be derivatized to their corresponding esters or amides. nih.govdigitellinc.comglobethesis.com This approach can offer high sensitivity, especially when coupled with mass spectrometry. nih.govresearchgate.net The stability of the derivatives and the efficiency of the derivatization reaction are critical factors for the successful application of this technique. nih.gov
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS) is the primary detection technique for the trace analysis of this compound due to its high sensitivity and selectivity. Tandem mass spectrometry (MS/MS) is typically employed, which involves the selection of a specific precursor ion corresponding to the analyte, followed by its fragmentation to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances the specificity of the analysis.
For per- and polyfluoroalkyl substances, electrospray ionization (ESI) in the negative ion mode is commonly used. nih.gov The specific precursor and product ions for this compound would need to be determined through infusion experiments with a pure standard of the compound. However, based on its structure, the deprotonated molecule [M-H]⁻ would be the likely precursor ion. Fragmentation would likely occur at the amide bond and along the perfluorinated carbon chain.
High-resolution mass spectrometry (HRMS) can also be utilized for the identification of unknown PFAS and for providing higher confidence in the identification of target analytes. chromatographyonline.com
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the structural elucidation of compounds like this compound. nist.gov The process involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure.
In the analysis of perfluoroalkyl amides, negative ion mode electrospray ionization (ESI) is commonly employed. nih.gov For this compound, the precursor ion would be the deprotonated molecule, [M-H]⁻. The fragmentation of this precursor can reveal key structural motifs. For instance, the cleavage of the amide bond is a common fragmentation pathway, which would yield product ions corresponding to the perfluorinated acyl chain and the octylamine (B49996) moiety. The fragmentation of the long perfluorinated carbon chain can also produce a series of characteristic ions.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Structural Fragment |
| 574.1 [M-H]⁻ | 463.0 | [C₈F₁₇CO]⁻ |
| 574.1 [M-H]⁻ | 128.1 | [C₈H₁₈N]⁻ fragment |
| 574.1 [M-H]⁻ | 419.0 | [C₈F₁₇]⁻ |
| This table is representative and based on the general fragmentation behavior of related PFAS compounds. |
The careful examination of these fragmentation patterns allows for the confident identification of this compound in various samples and helps to distinguish it from isomeric compounds. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Unknown Identification
High-resolution mass spectrometry (HRMS) is a critical technique for the non-targeted analysis and identification of unknown or emerging PFAS, including potentially novel compounds structurally related to this compound. ecoitn.eunih.gov Unlike tandem mass spectrometry, which often relies on pre-existing knowledge of the compound and its fragmentation, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm). nih.gov
This high mass accuracy allows for the determination of the elemental composition of an unknown analyte. By comparing the measured accurate mass with a database of theoretical exact masses, a list of potential chemical formulas can be generated. When combined with isotopic pattern analysis and fragmentation data from MS/MS experiments, HRMS can lead to the confident identification of previously uncharacterized PFAS. nih.govecoitn.eu
The use of HRMS has been instrumental in discovering a wide range of PFAS in environmental and biological samples, moving beyond the targeted analysis of legacy compounds. nih.govnih.gov This approach is particularly valuable for identifying potential transformation products or metabolites of this compound.
Isotope Dilution Mass Spectrometry for Accurate Quantification
For the accurate quantification of this compound at trace concentrations, isotope dilution mass spectrometry is the gold standard. nih.gov This method involves the addition of a known amount of a stable isotope-labeled internal standard (SIL-IS) to the sample prior to extraction and analysis. The ideal SIL-IS for this compound would be a version of the molecule where several atoms, typically carbon-13, are incorporated.
The SIL-IS behaves almost identically to the native analyte throughout the sample preparation and analytical process, compensating for any losses during extraction, matrix effects in the ion source, and variations in instrument response. Since the native analyte and the SIL-IS are chemically identical, they co-elute chromatographically but are distinguished by their different masses in the mass spectrometer. Quantification is then based on the ratio of the response of the native analyte to that of the SIL-IS.
A study on the analysis of 18 perfluorinated chemicals, including several amides, in human serum highlighted the effectiveness of online solid-phase extraction coupled with HPLC-MS/MS and isotope dilution for achieving high throughput and low limits of detection (in the range of 0.05-0.8 ng/mL). nih.gov This approach is well-suited for large-scale biomonitoring studies.
| Analyte | Isotope-Labeled Standard | Matrix | Limit of Detection (LOD) |
| Perfluoroalkyl Amides (general) | ¹³C-labeled analogues | Human Serum | 0.05-0.8 ng/mL |
| Data from a study on various perfluorinated chemicals, demonstrating the sensitivity of the isotope dilution method. nih.gov |
Ecotoxicological Interactions and Biochemical Mechanisms in Non Human Organisms
Comparative Ecotoxicological Analysis with Related Fluorinated Compounds
The ecotoxicological profile of Heptadecafluorononanoic acid octylamide is best understood in the context of other per- and polyfluoroalkyl substances (PFAS). While direct, comprehensive ecotoxicological data for this compound remains limited in publicly accessible literature, a comparative analysis with structurally similar fluorinated compounds, such as perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonates (PFSAs), and other perfluoroalkane sulfonamides (FASAs), can provide valuable insights into its potential environmental impact.
The toxicity of PFAS is known to be influenced by several factors, including the length of the perfluorinated carbon chain and the nature of the functional group. Generally, toxicity is observed to increase with the length of the fluorocarbon chain.
Comparative Toxicity with Perfluoroalkyl Carboxylic Acids (PFCAs) and Perfluoroalkane Sulfonates (PFSAs)
PFCAs and PFSAs are the most extensively studied classes of PFAS. Research has consistently shown that the ecotoxicity of these compounds is dependent on their chain length. For instance, studies on various aquatic organisms have demonstrated that long-chain PFCAs and PFSAs are generally more toxic and bioaccumulative than their short-chain counterparts.
Perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) are two of the most well-known long-chain PFAS. In contrast, perfluorobutanoic acid (PFBA), a short-chain PFCA, has been found to be less toxic in some aquatic species. For example, one study noted that PFBA was more toxic to the microalga Prymnesium parvum than PFOA. acs.org However, in the freshwater microbial community, PFOA has demonstrated more potent toxicity, causing significant structural changes to the community and inhibiting microbial growth even at low concentrations.
The functional group also plays a critical role in the toxicity of these compounds. The acid dissociation constant (pKa) is a key parameter influencing their environmental behavior and toxicity. epa.gov
Insights from Perfluoroalkane Sulfonamides (FASAs)
This compound belongs to the broader class of N-alkylated perfluoroalkane amides. Research on a related class, the perfluoroalkane sulfonamides (FASAs), offers clues to the potential ecotoxicological behavior of our target compound. Some FASAs, such as perfluorooctane sulfonamide (FOSA) and N-methylperfluorooctane sulfonamide (MeFOSA), have exhibited higher toxicity in zebrafish embryos than the widely studied PFOS. acs.org This suggests that the amide functional group and its substitutions can significantly influence the toxicological profile.
Furthermore, the sulfonamide group is known for its antimicrobial properties, which could imply potential impacts on microbial communities in the environment. acs.org The N-alkylation of FASAs has also been shown to affect their acid dissociation constant (pKa), which in turn governs their environmental partitioning and bioavailability. acs.org
Polyfluorinated amides (PFAMs) have been identified as byproducts of electrochemical fluorination and are considered precursors to PFCAs. acs.org The environmental fate of these compounds is thought to be volatilization followed by atmospheric oxidation. acs.org While the amide bond in some PFAMs can be stable to hydrolysis under certain environmental conditions, enzymatic hydrolysis within organisms is a probable transformation pathway, leading to the formation of PFCAs. acs.org
Below are interactive data tables summarizing the ecotoxicological data for various fluorinated compounds, providing a comparative context for understanding the potential effects of this compound.
Table 1: Comparative Acute Ecotoxicity of Selected Perfluoroalkyl Carboxylic Acids (PFCAs) in Aquatic Organisms
| Compound | Species | Endpoint | Value (mg/L) | Reference |
| Perfluorooctanoic acid (PFOA) | Daphnia magna | 48h EC50 (Immobilization) | >100 | nih.gov |
| Perfluorobutanoic acid (PFBA) | Daphnia magna | 48h EC50 (Immobilization) | >100 | acs.org |
| Perfluorooctanoic acid (PFOA) | Zebrafish (Danio rerio) | 96h LC50 | 371 - 661.7 | researchgate.net |
| Perfluorobutanoic acid (PFBA) | Zebrafish (Danio rerio) | 96h LC50 | >1000 | acs.org |
| Perfluorooctanoic acid (PFOA) | Prymnesium parvum | 72h IC50 (Growth Inhibition) | 64.3 | acs.org |
| Perfluorobutanoic acid (PFBA) | Prymnesium parvum | 72h IC50 (Growth Inhibition) | 25.81 | acs.org |
Table 2: Comparative Acute Ecotoxicity of Selected Perfluoroalkane Sulfonates (PFSAs) and Precursors in Aquatic Organisms
| Compound | Species | Endpoint | Value (mg/L) | Reference |
| Perfluorooctane sulfonate (PFOS) | Daphnia magna | 48h EC50 (Immobilization) | 70.65 | nih.gov |
| Perfluorooctane sulfonate (PFOS) | Zebrafish (Danio rerio) | 96h LC50 | 10.89 - 71 | researchgate.net |
| 8:2 Fluorotelomer alcohol (8:2 FTOH) | Daphnia magna | 48h EC50 (Immobilization) | 1.8 |
Theoretical and Computational Chemistry Studies
Molecular Modeling and Quantum Chemical Calculations
Molecular modeling and quantum chemical calculations are fundamental to understanding the intrinsic properties of Heptadecafluorononanoic acid octylamide at the atomic level. These studies can predict its three-dimensional structure, electron distribution, and inherent reactivity.
The three-dimensional structure of this compound is dictated by the rotational freedom around its single bonds. Conformational analysis aims to identify the most stable arrangements of the atoms in space, known as conformers. For N-alkyl perfluoroalkanamides, the molecular geometry is a result of the interplay between the bulky, rigid perfluorinated tail, the flexible alkyl chain, and the central amide linkage. nih.govnist.gov
Studies on similar fluorinated amides suggest that the planarity of the amide bond (O=C-N-H) is a key structural feature, largely due to delocalization of the nitrogen lone pair electrons into the carbonyl group. rsc.org However, significant twisting of this bond can occur in certain environments. nih.gov The presence of the highly electronegative fluorine atoms influences the conformation of the adjacent carbon backbone. For instance, in α-fluoroamides, a trans planar conformation of the O=C-C-F moiety is often preferred. lookchem.com In N-β-fluoroethylamides, a gauche arrangement between the C-F and C-N bonds is energetically favored. researchgate.net
Table 1: Predicted Geometrical Parameters of this compound based on Analogous Structures This table presents hypothetical yet plausible data based on computational studies of similar fluorinated amides and alkanes. Specific experimental or calculated values for this compound are not available in the reviewed literature.
| Parameter | Predicted Value/Range | Basis of Prediction |
|---|---|---|
| Amide Bond | ||
| C=O Bond Length | ~1.23 Å | Typical amide bond lengths |
| C-N Bond Length | ~1.33 Å | Typical amide bond lengths |
| O=C-N Bond Angle | ~122° | Typical amide bond angles |
| C-N-C Bond Angle | ~121° | Typical amide bond angles |
| Perfluorononyl Chain | ||
| C-C Bond Length | ~1.54 Å | Standard sp3-sp3 C-C bond |
| C-F Bond Length | ~1.34 Å | Standard C-F bond in fluoroalkanes |
| F-C-F Bond Angle | ~108° | Near-tetrahedral, slightly compressed |
| C-C-C-C Dihedral Angle | ~165° (helical twist) | Helical nature of perfluoroalkanes |
| Octyl Chain |
Quantum chemical calculations can determine the electronic structure of a molecule, providing insights into its stability and reactivity. arxiv.orgarxiv.org Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of a molecule. researchgate.net
For this compound, the numerous electron-withdrawing fluorine atoms are expected to significantly lower the energy of the molecular orbitals compared to its non-fluorinated counterpart. The lone pairs on the oxygen and nitrogen atoms of the amide group will likely contribute significantly to the HOMO, making this region susceptible to electrophilic attack. The LUMO is expected to be distributed along the perfluorinated chain, indicating its propensity to accept electrons.
Reactivity descriptors such as electrostatic potential maps can visualize the charge distribution and predict sites for nucleophilic and electrophilic attack. In this compound, the oxygen atom of the carbonyl group would exhibit a negative potential (red), making it a site for hydrogen bonding and interaction with cations. The hydrogen atom on the amide nitrogen would have a positive potential (blue), acting as a hydrogen bond donor. The perfluorinated tail would be electron-poor, while the hydrocarbon tail would be relatively electron-neutral.
Table 2: Hypothetical Electronic Properties and Reactivity Descriptors for this compound This data is illustrative and based on general principles of quantum chemistry and studies on related PFAS. researchgate.netmdpi.com Precise values require specific calculations.
| Descriptor | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | Relatively Low | High ionization potential, stable |
| LUMO Energy | Relatively Low | High electron affinity |
| HOMO-LUMO Gap | Large | High kinetic stability, low reactivity |
| Dipole Moment | Significant | Due to the polar amide group and electronegative fluorine atoms |
Molecular Dynamics (MD) Simulations of Interfacial Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rjonco.comelsevierpure.com This technique is particularly well-suited for investigating how surfactant-like molecules such as this compound behave at interfaces, for example, between water and air, or water and a solid surface. mdpi.commdpi.comresearchgate.net
The fate and transport of this compound in the environment are governed by its adsorption to various surfaces like soil minerals, sediments, and organic matter. MD simulations can model these adsorption processes at a molecular level.
Given its amphipathic nature, this compound will orient itself at interfaces to minimize unfavorable interactions. On mineral surfaces, the adsorption mechanism is expected to be driven by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. nih.gov On a positively charged mineral surface like alumina (B75360) (Al2O3) at neutral pH, the polar amide headgroup could interact favorably, potentially through the carbonyl oxygen. nih.gov Conversely, on a negatively charged surface like silica (B1680970) (SiO2), electrostatic repulsion would likely prevent strong adsorption of the headgroup. nih.gov
MD simulations of similar fluorinated surfactants have shown that the hydrophobic and oleophobic perfluorinated tail plays a crucial role. digitellinc.com These tails can aggregate with each other, leading to the formation of surface micelles or admicelles, significantly increasing the amount of substance sorbed to a surface. The specific nature of the mineral surface, such as the density of hydroxyl groups and surface charge, will strongly influence the adsorption process. wisc.eduajsonline.orgresearchgate.net
The bioaccumulation potential of PFAS is closely linked to their ability to interact with biological macromolecules such as proteins. nih.govdigitellinc.com MD simulations can be employed to model the binding of this compound to proteins like serum albumin and fatty acid binding proteins (FABPs). nih.gov
The binding process is typically driven by the hydrophobic effect, where the fluorinated tail seeks to escape the aqueous environment by burying itself in a hydrophobic pocket of the protein. The octyl chain would also contribute to these hydrophobic interactions. The amide group can form specific hydrogen bonds with amino acid residues (e.g., arginine, serine, threonine) within the protein's binding site, further stabilizing the complex. nih.gov Simulations can estimate the binding free energy, providing a quantitative measure of the affinity of the compound for the protein, which is a key parameter in assessing bioaccumulation potential. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are valuable for predicting the properties and potential effects of untested chemicals like this compound based on data from structurally similar compounds. researchgate.netvt.edu
For surfactants, QSPR models have been developed to predict properties such as the critical micelle concentration (CMC), surface tension, and hydrophile-lipophile balance (HLB). researchgate.netnih.gov The models use calculated molecular descriptors that quantify various aspects of the molecular structure.
Table 3: Relevant Molecular Descriptors for QSAR/QSPR Modeling of this compound This table lists descriptors commonly used in QSAR/QSPR studies of surfactants and fluorinated compounds. nih.govresearchgate.netmdpi.comnih.gov
| Descriptor Class | Example Descriptors | Relevance |
|---|---|---|
| Topological | Molecular Connectivity Indices, Wiener Index | Encodes information about the size, shape, and degree of branching of the molecule. |
| Constitutional | Molecular Weight, Number of Fluorine Atoms | Basic properties that correlate with size and hydrophobicity. |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Relates to the electronic characteristics and reactivity of the molecule. researchgate.net |
| Geometrical | Molecular Surface Area, Molecular Volume | Describes the steric aspects of the molecule, which are important for binding and transport. |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | A key parameter for predicting environmental partitioning and bioaccumulation. |
A QSPR model for predicting a property like the organic carbon-normalized sorption coefficient (Koc) of this compound would likely include descriptors for molecular size (like molecular weight) and electronic properties (like dipole moment or surface ionization energy). mdpi.com Similarly, a QSAR model for predicting protein binding affinity might incorporate descriptors for hydrophobicity (LogP) and specific electronic features that govern intermolecular interactions. nih.gov The development of robust QSAR/QSPR models relies on high-quality data for a diverse set of related compounds. vt.edu
Prediction of Environmental Fate Parameters
The environmental fate of a chemical substance determines its distribution, persistence, and potential for exposure in various environmental compartments. Computational models such as the US Environmental Protection Agency's (EPA) EPI Suite™ (Estimation Programs Interface) are widely used to predict these parameters. These models are built upon extensive databases of experimental data and use the chemical's structure to estimate key values that govern its environmental behavior.
For this compound, a comprehensive assessment using such tools would typically generate predictions for several key parameters. While specific, publicly available computational study results for this exact compound are limited, the following table outlines the critical environmental fate parameters that would be estimated by these programs.
Interactive Table: Predicted Environmental Fate Parameters for this compound
| Parameter | Predicted Value | Significance |
| LogKow (Octanol-Water Partition Coefficient) | Data not available | Indicates the chemical's hydrophobicity and potential to bioaccumulate in organisms. A higher LogKow suggests a greater affinity for fatty tissues. |
| Water Solubility | Data not available | Determines the concentration of the chemical that can dissolve in water, affecting its mobility in aquatic environments. |
| Henry's Law Constant | Data not available | Describes the partitioning of a chemical between air and water, indicating its potential for volatilization from water bodies. |
| Soil Adsorption Coefficient (Koc) | Data not available | Predicts the tendency of a chemical to bind to organic matter in soil and sediment, influencing its mobility and bioavailability in terrestrial and aquatic systems. |
| Biodegradation Probability | Data not available | Estimates the likelihood and rate at which the chemical will be broken down by microorganisms in the environment. |
| Atmospheric Oxidation Half-Life | Data not available | Predicts the persistence of the chemical in the atmosphere by estimating its reaction rate with hydroxyl radicals. |
Prediction of Ecotoxicity Endpoints
Predictive toxicology models are essential for screening chemicals for their potential to cause harm to environmental organisms. Software tools like the EPA's T.E.S.T. (Toxicity Estimation Software Tool) and VEGA-QSAR provide estimations for various ecotoxicological endpoints. These programs compare the target chemical to a database of substances with known toxicity values to predict its effects on representative aquatic organisms.
The ecotoxicity of this compound can be theoretically assessed for key indicator species. The following table presents the common ecotoxicity endpoints that are predicted by these computational models. The absence of specific values indicates that dedicated, public reports of such predictions for this compound were not found.
Interactive Table: Predicted Ecotoxicity Endpoints for this compound
| Endpoint | Species | Predicted Value | Significance |
| LC50 (96-hour) | Fathead Minnow (Pimephales promelas) | Data not available | The concentration of the chemical that is lethal to 50% of the fish population over a 96-hour exposure period. A lower LC50 indicates higher acute toxicity. |
| LC50 (48-hour) | Daphnia magna (Water Flea) | Data not available | The concentration lethal to 50% of this key aquatic invertebrate species over a 48-hour exposure, indicating acute toxicity to zooplankton. |
| EC50 (96-hour) | Green Algae (Pseudokirchneriella subcapitata) | Data not available | The concentration that causes a 50% effect (typically growth inhibition) on the algal population, indicating toxicity to primary producers in the aquatic food web. |
| Bioconcentration Factor (BCF) | Fish | Data not available | Predicts the extent to which a chemical will accumulate in fish tissue from the surrounding water, indicating its potential to magnify up the food chain. |
Advanced Applications and Material Science Research
Surface and Interfacial Properties as a Fluorinated Surfactant
As a fluorinated surfactant, heptadecafluorononanoic acid octylamide exhibits powerful capabilities in modifying the properties of liquid interfaces. The presence of the highly fluorinated tail is key to its potent surface activity, which surpasses that of many traditional hydrocarbon-based surfactants.
Critical Micelle Concentration (CMC) and Surface Tension Reduction
The primary function of a surfactant is to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids. Fluorosurfactants are particularly effective in this regard, capable of lowering the surface tension of water to values significantly below what is achievable with hydrocarbon surfactants.
| Property | Expected Value Range for Fluorosurfactants |
| Critical Micelle Concentration (CMC) | Low (micromolar to millimolar range) |
| Surface Tension Reduction | Significant (can lower water's surface tension to below 20 mN/m) |
Emulsification and Wetting Characteristics in Specific Systems
The amphiphilic nature of this compound, with its fluorophilic/hydrophobic tail and a more polar amide headgroup, allows it to act as an effective emulsifier. It can stabilize emulsions of otherwise immiscible liquids, such as oil and water or fluorocarbons and water. This property is valuable in various industrial formulations where stable dispersions are required.
Furthermore, its ability to drastically lower surface tension makes it an excellent wetting agent. It can promote the spreading of liquids over surfaces that are typically difficult to wet. This is particularly relevant in systems requiring uniform coverage of a liquid on a solid substrate.
Integration into Functional Materials and Coatings
The unique surface properties of this compound make it a valuable component in the formulation of advanced functional materials and coatings. Its integration can impart desirable characteristics such as repellency to both water and oil.
Development of Oleophobic and Hydrophobic Surfaces
One of the most significant applications of fluorinated compounds like this compound is in the creation of oleophobic (oil-repellent) and hydrophobic (water-repellent) surfaces. When incorporated into a coating formulation, the low surface energy of the perfluorinated chains orients at the air-coating interface, creating a surface that repels liquids with both high and low surface tensions. This "easy-clean" or "self-cleaning" property is highly sought after for a variety of applications, from consumer electronics to industrial equipment. The effectiveness of these coatings is often quantified by measuring the contact angle of water and oil droplets on the surface.
| Property | Desired Outcome for Functional Surfaces |
| Water Contact Angle | High (>90° for hydrophobic, >150° for superhydrophobic) |
| Oil Contact Angle | High (>90° for oleophobic) |
Role in Advanced Barrier Materials
The incorporation of fluorinated compounds can enhance the barrier properties of materials against the permeation of gases, solvents, and other chemicals. While specific research on this compound in this context is limited, the general principle involves the creation of a low-energy, dense surface layer that impedes the transport of molecules. This can be beneficial in applications such as protective coatings and packaging materials where resistance to chemical penetration is crucial.
Potential in Specialized Industrial Processes (e.g., foaming agents, oil recovery, not related to human exposure)
The robust nature and high surface activity of fluorosurfactants suggest potential applications in demanding industrial processes.
As a foaming agent, this compound could contribute to the generation of stable foams in various industrial applications. The stability and properties of these foams would be influenced by the specific formulation and process conditions.
In the context of enhanced oil recovery (EOR), fluorosurfactants are explored for their ability to alter the wettability of reservoir rocks and reduce the interfacial tension between oil and water. This can help to mobilize trapped oil, thereby increasing the efficiency of oil extraction. The chemical stability of fluorinated compounds is an advantage in the harsh conditions of temperature and salinity often found in oil reservoirs.
| Industrial Process | Potential Role of this compound |
| Foaming | Generation of stable foams for various applications |
| Enhanced Oil Recovery | Wettability alteration and interfacial tension reduction |
Future Research Directions and Emerging Challenges
Development of Sustainable Synthesis Routes for Fluorinated Amides
The synthesis of fluorinated amides, including Heptadecafluorononanoic acid octylamide, has traditionally relied on methods that can be harsh and generate undesirable byproducts. Future research is centered on developing more environmentally benign and efficient synthetic strategies.
Key research thrusts include:
Photoenzymatic Synthesis : Recent studies have demonstrated the potential of using photoenzymes for the synthesis of fluorinated amides. nih.gov This method offers gentle and environmentally friendly reaction conditions, high catalytic efficiency, and precise control over the molecule's stereochemistry. nih.gov
Photocatalysis : The use of photocatalysis, for instance with fac-Ir(ppy)3, enables cross-coupling reactions under milder conditions than traditional methods, reducing the need for harsh reagents. nih.gov
Radical N-Perfluoroalkylation–Defluorination : A one-pot approach involving the N-perfluoroalkylation of nitrosoarenes followed by a controllable defluorination provides a versatile pathway to fluorinated amides. nih.govacs.org This method highlights the utility of N-perfluoroalkylated amines as key intermediates for further synthesis. nih.govacs.org
Benign Reagents : A significant shift involves replacing hazardous reagents with more sustainable alternatives. For example, using carbon dioxide (CO2) or carbon disulfide (CS2) as benign C1 sources to create carbamoyl and thiocarbamoyl fluorides, which can then be converted to trifluoromethylamines, represents a greener pathway. acs.orgresearchgate.net
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Photoenzymatic Synthesis | Uses ene-reductases under blue light irradiation. | Gentle conditions, high efficiency, precise stereocontrol. | nih.gov |
| Radical N-Perfluoroalkylation | One-pot reaction via labile N-perfluoroalkylated hydroxylamines. | Versatile for creating various amides, hydroxamic acids, and thioamides. | acs.org |
| Benign C1 Sources | Utilizes CO2 or CS2 with deoxyfluorination agents. | Reduces reliance on hazardous starting materials. | acs.orgresearchgate.net |
Comprehensive Understanding of Environmental Cycling and Long-Term Fate
A critical challenge is to fully understand how this compound and related PFAS amides behave in the environment. These compounds can act as precursors to other, more well-known PFAS like perfluorononanoic acid (PFNA), contributing to long-term environmental contamination.
Future research must address:
Transformation Pathways : The amide functional group in this compound can undergo biotic or abiotic degradation to form terminal perfluoroalkyl carboxylic acids (PFCAs). It is crucial to identify the specific transformation products and the rates at which these reactions occur in various environmental compartments (soil, water, sediment). nih.gov
Bioaccumulation Potential : Long-chain PFAS are known for their potential to bioaccumulate. researchgate.net Research is needed to determine the extent to which the octylamide structure influences uptake, distribution, and accumulation in organisms, and how its bioaccumulation potential compares to its degradation products.
Atmospheric Transport : While less volatile than some other PFAS precursors, fluorinated amides could still be subject to atmospheric transport, leading to widespread, low-level contamination in remote regions.
Precursor Contribution : Investigating the historical and ongoing contribution of precursor compounds, including sulfonamide-based structures, is essential for understanding temporal trends of terminal PFAS like PFOS in the environment. diva-portal.org
Refinement of Predictive Models for Environmental Behavior and Ecotoxicity
Predictive modeling is a vital tool for assessing the potential risks of the vast number of PFAS compounds, including novel amide structures. uel.ac.ukuel.ac.uk These models help forecast environmental behavior, removal efficiency in treatment systems, and potential toxicity, guiding remediation strategies and regulatory decisions. researchgate.netuel.ac.ukuel.ac.uk
Priorities for model refinement include:
Incorporating Structural Diversity : Models must be tailored to account for the specific structural characteristics of PFAS, such as chain length and functional groups (e.g., the amide group in this compound), as these features significantly influence environmental behavior. uel.ac.uk
Modeling Approaches : Research involves the use of three main types of models: empirical, mechanistic, and machine learning. Each has unique strengths, and a combination of approaches may yield the most accurate predictions. researchgate.netuel.ac.ukuel.ac.uk
Group-Contribution Models : A group-contribution model can predict a range of physicochemical parameters (e.g., solubility, Koc, Kow) that are essential for multimedia environmental fate models. researchgate.net Extending these models to accurately represent amide functionalities is a key next step.
Ecotoxicity Prediction : Integrating predictive tools like the Ecological Structure Activity Relationships (ECOSAR) with empirical data from databases such as ECOTOX is necessary to assess the potential ecological risks posed by novel PFAS. nih.gov
| Parameter | Description | Importance in Modeling | Reference |
|---|---|---|---|
| Solubility | The maximum concentration of a chemical that can dissolve in water. | Affects transport in aquatic systems and bioavailability. | researchgate.net |
| Koc (Organic Carbon-Water Partition Coefficient) | Describes the tendency of a chemical to bind to organic matter in soil or sediment. | Predicts leaching potential and partitioning in the environment. | researchgate.net |
| Kow (Octanol-Water Partition Coefficient) | Measures the ratio of a chemical's concentration in octanol versus water. | Indicates potential for bioaccumulation in fatty tissues. | researchgate.net |
| Air-Water Partitioning (Henry's Law Constant) | Indicates the tendency of a chemical to partition between air and water. | Crucial for modeling long-range atmospheric transport. | researchgate.net |
Exploration of Novel Applications with Minimized Environmental Footprint
While the persistence of PFAS has led to restrictions, their unique properties remain valuable in specialized applications. Future research could explore niche applications for fluorinated amides where high performance is essential, coupled with a design philosophy that minimizes environmental impact. This could involve creating structures that are more susceptible to degradation after their functional lifespan or using them in closed-loop systems where release is prevented. The development of amine-functionalized sorbents for PFAS removal itself represents a novel application area where understanding the interactions between PFAS and amine groups is critical. acs.orgresearchgate.net
Methodological Advancements in PFAS Analysis to Include Novel Amide Structures
The discovery and quantification of new PFAS like this compound depend heavily on advancements in analytical chemistry. nih.gov Standard targeted methods often miss these novel structures, leading to an underestimation of total PFAS contamination.
Emerging challenges and research directions in this area are:
High-Resolution Mass Spectrometry (HRMS) : Non-targeted analysis (NTA) and suspect screening analysis (SSA) using HRMS instruments (e.g., QTOF, Orbitrap) are essential for identifying unknown PFAS. nih.govnist.gov These techniques allow for the discovery of novel compounds without needing pre-existing analytical standards.
Curated Suspect Lists : The development and sharing of comprehensive and accurately curated suspect lists are crucial for the broader scientific community to identify novel PFAS, including amide structures, in various environmental samples. nist.gov
Analytical Standards : A major bottleneck is the lack of certified analytical standards for most novel PFAS. Synthesizing standards for compounds like this compound is necessary for accurate quantification and confirmation.
Improved Separation Techniques : The analysis of emerging PFAS, such as ultrashort-chain compounds, requires novel chromatographic methods. Developing techniques that can simultaneously analyze a wide range of PFAS, including amides and their degradation products, is a key goal. restek.com
Q & A
Q. What strategies mitigate matrix interference when quantifying HDFNA in complex environmental samples?
- Methodological Answer : Implement solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for pre-concentration. Use high-resolution mass spectrometry (HRMS) to differentiate HDFNA from co-eluting PFAS isomers (e.g., branched vs. linear chains) .
Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
